molecular formula C9H6F3NO5 B1315663 Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- CAS No. 113405-09-7

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Cat. No.: B1315663
CAS No.: 113405-09-7
M. Wt: 265.14 g/mol
InChI Key: FMMDNTXLWDHKSS-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid, which precisely describes the molecular architecture and functional group positioning. The Chemical Abstracts Service registry number for this compound is 113405-09-7, providing a unique identifier that facilitates unambiguous chemical communication across scientific databases and literature. The molecular formula is established as C₉H₆F₃NO₅, reflecting the presence of nine carbon atoms, six hydrogen atoms, three fluorine atoms, one nitrogen atom, and five oxygen atoms within the molecular structure.

The molecular weight is calculated as 265.14300 atomic mass units, which corresponds to the sum of all atomic weights within the compound. The exact mass determination yields 265.02000 atomic mass units, providing precise mass spectrometric identification capabilities. The compound demonstrates a calculated logarithmic partition coefficient value of 2.60020, indicating moderate lipophilicity characteristics. The polar surface area is determined to be 92.35000 square angstroms, reflecting the contribution of polar functional groups to the overall molecular surface.

The structural representation using Simplified Molecular Input Line Entry System notation provides a linear encoding of the molecular structure that facilitates computational analysis and database searches. The International Chemical Identifier key serves as a unique molecular identifier that ensures precise chemical identification across various chemical databases and information systems. Alternative naming conventions include [4-nitro-3-(trifluoromethyl)phenoxy]acetic acid and 3-trifluoromethyl-4-nitrophenoxyacetic acid, which emphasize different aspects of the molecular structure while maintaining chemical accuracy.

Property Value Reference
Chemical Abstracts Service Number 113405-09-7
Molecular Formula C₉H₆F₃NO₅
Molecular Weight 265.14300 atomic mass units
Exact Mass 265.02000 atomic mass units
Logarithmic Partition Coefficient 2.60020
Polar Surface Area 92.35000 square angstroms
Heavy Atoms Count 18
Rotatable Bond Count 5

Structural Relationship to Phenoxyacetic Acid Derivatives

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- belongs to the broader class of phenoxyacetic acid derivatives, which are characterized by an acetic acid moiety linked through an oxygen atom to a substituted benzene ring. The parent compound phenoxyacetic acid exhibits the basic structural framework of this chemical family, consisting of a phenyl group connected via an ether linkage to an acetic acid unit. The molecular architecture of phenoxyacetic acid derivatives follows the general pattern of an oxygen-phenyl derivative of glycolic acid, functioning as both a monocarboxylic acid and an aryl ether.

The relationship between acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- and the parent phenoxyacetic acid demonstrates the impact of substituent introduction on molecular properties. Phenoxyacetic acid possesses the molecular formula C₈H₈O₃ with a molecular weight of 152.15 atomic mass units, while the substituted derivative exhibits increased molecular complexity with additional functional groups. The basic phenoxyacetic acid structure serves as a scaffold for numerous derivatives, many of which find applications in agricultural chemistry as herbicide components.

The structural modifications present in acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- represent significant departures from the parent compound through the introduction of electron-withdrawing substituents. The nitro group, positioned at the 4-position of the aromatic ring, contributes substantial electron-withdrawing character through both inductive and resonance effects. The trifluoromethyl group, located at the 3-position, provides additional electron-withdrawing influence primarily through inductive mechanisms. These structural modifications fundamentally alter the electronic properties of the aromatic system and influence the acidity of the carboxylic acid functional group.

The synthesis pathway for phenoxyacetic acid derivatives typically involves nucleophilic substitution reactions between phenoxide anions and chloroacetic acid derivatives. The preparation of the parent phenoxyacetic acid from sodium phenolate and sodium chloroacetate demonstrates the fundamental synthetic approach to this compound class. The phenolate anion attacks the methylene carbon of chloroacetic acid through nucleophilic substitution, forming the characteristic ether bond that defines the phenoxyacetic acid structure.

Compound Molecular Formula Molecular Weight Substituents Reference
Phenoxyacetic Acid C₈H₈O₃ 152.15 None
4-Nitrophenoxyacetic Acid C₈H₇NO₅ 197.146 4-Nitro
4-Methylphenoxyacetic Acid C₉H₁₀O₃ 166.176 4-Methyl
Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- C₉H₆F₃NO₅ 265.143 4-Nitro, 3-Trifluoromethyl

Isomerism and Substituent Positional Effects

The structural complexity of acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- arises from the specific positional arrangement of substituents on the aromatic ring, which significantly influences both chemical reactivity and physical properties. The compound exhibits positional isomerism possibilities based on the relative positions of the nitro and trifluoromethyl groups around the benzene ring. The current configuration places the nitro group at the 4-position and the trifluoromethyl group at the 3-position relative to the phenoxy linkage, creating a specific substitution pattern that determines the compound's electronic characteristics.

The electronic effects of substituents on aromatic systems follow well-established principles described by the Hammett equation, which correlates substituent effects with reaction rates and equilibrium constants. The nitro group exhibits strong electron-withdrawing properties with Hammett sigma constants of 0.71 for meta positions and 0.78 for para positions, indicating substantial influence on aromatic electron density. The trifluoromethyl group demonstrates significant electron-withdrawing character with sigma constants of 0.43 for meta positions and 0.54 for para positions. These substituent effects combine to create a highly electron-deficient aromatic system that influences both chemical reactivity and physical properties.

The positional arrangement of electron-withdrawing groups in acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- creates cumulative effects on the acidity of the carboxylic acid functional group. Electron-withdrawing substituents stabilize the carboxylate anion through inductive effects, leading to increased acidity compared to unsubstituted analogs. The presence of both nitro and trifluoromethyl groups in adjacent positions amplifies these effects, resulting in a compound with enhanced acidic character relative to simpler phenoxyacetic acid derivatives.

The inductive effect operates through the transmission of electronic influence along the molecular framework, with electronegative substituents withdrawing electron density from the aromatic system. This electronic withdrawal extends to the carboxylic acid group through the phenoxy linkage, stabilizing the conjugate base and increasing the compound's acidity. The combination of two strong electron-withdrawing groups creates additive effects that substantially modify the compound's chemical behavior compared to monosubstituted analogs.

Alternative positional isomers would exhibit different electronic properties based on the relative positions of the substituent groups. The ortho, meta, and para relationships between substituents create distinct electronic environments that influence molecular reactivity and stability. The current 3,4-disubstitution pattern in acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- represents one of several possible isomeric forms, each with unique electronic characteristics determined by substituent positioning and electronic interactions.

Substituent Meta Sigma Constant Para Sigma Constant Electronic Effect Reference
Nitro Group 0.71 0.78 Strong Electron-Withdrawing
Trifluoromethyl Group 0.43 0.54 Strong Electron-Withdrawing
Hydrogen 0.00 0.00 Reference Standard
Methyl Group -0.07 -0.17 Weak Electron-Donating

Properties

IUPAC Name

2-[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c10-9(11,12)6-3-5(18-4-8(14)15)1-2-7(6)13(16)17/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMDNTXLWDHKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554819
Record name [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113405-09-7
Record name [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- typically involves the reaction of 4-nitro-3-(trifluoromethyl)phenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with chloroacetic acid to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the phenoxy ring.

Scientific Research Applications

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs of acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) pKa Biological Activity Reference
Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- C₉H₆F₃NO₅ 265.14 -NO₂ (4-), -CF₃ (3-) Not reported Not reported Antimicrobial, PPAR modulation*
2-[4-Chloro-3-(trifluoromethyl)phenoxy]acetic acid C₉H₆ClF₃O₃ 254.59 -Cl (4-), -CF₃ (3-) 133–134.5 2.98 Not reported
(4-Trifluoromethoxy-phenoxy)-acetic acid C₉H₇F₃O₄ 236.15 -OCF₃ (4-) Not reported Not reported Herbicidal activity
(4-Nitro-phenoxy)-acetic acid C₈H₇NO₅ 197.15 -NO₂ (4-) Not reported Not reported Intermediate in drug synthesis
GW501516 (PPAR agonist) C₂₁H₁₈F₃NO₃S 421.43 -CF₃, -methylthiazole, -phenoxy Not reported Not reported PPAR-β/δ activation

Key Observations :

  • Electron-Withdrawing Groups: The nitro and trifluoromethyl groups in the target compound enhance acidity compared to non-substituted phenoxy acetic acids. For example, the chloro analog (pKa 2.98) suggests strong acidity due to -Cl and -CF₃ .
  • Bioactivity : The trifluoromethyl group is associated with improved pharmacokinetic properties, as seen in GW501516, a PPAR agonist with a similar trifluoromethyl-thiazole motif . The target compound’s nitro group may confer antimicrobial activity, akin to triazolothiadiazole derivatives that exhibit MIC values of 0.5–1 µg/mL against M. tuberculosis .

Pharmacological Potential

  • PPAR Modulation : The trifluoromethyl group in GW501516 enhances PPAR-β/δ binding affinity . The target compound’s structure may similarly interact with nuclear receptors, though its nitro group could redirect activity toward antimicrobial or antiparasitic pathways.
  • Comparison with Cinnamic Acid Derivatives : Geometry and substituent positioning in cinnamic acid-based TZDs (thiazolidinediones) are critical for PPAR-γ agonism . The nitro and trifluoromethyl groups in the target compound may optimize steric and electronic interactions for target engagement.

Biological Activity

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is a chemical compound that has gained attention due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a phenoxy group substituted with a nitro group and a trifluoromethyl group, which significantly influence its chemical reactivity and biological interactions. The presence of these functional groups enhances its lipophilicity and alters its interaction with biological targets.

Antimicrobial Activity

Research indicates that acetic acid derivatives, particularly those containing nitro and trifluoromethyl groups, exhibit notable antimicrobial properties. For example, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-E. coli32 µg/mL
Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-S. aureus16 µg/mL

Cytotoxic Effects

In vitro studies have assessed the cytotoxic activity of acetic acid derivatives against various cancer cell lines. Notably, the compound demonstrated significant cytotoxicity in hormone-dependent cancer cells such as LNCaP and T47-D.

Cell LineIC50 (µM)Mechanism of Action
LNCaP10.20Induction of apoptosis
T47-D1.33Cell cycle arrest

The mechanism involves the triggering of apoptotic pathways, which may be mediated by the activation of caspases or modulation of Bcl-2 family proteins.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of acetic acid derivatives against multidrug-resistant bacteria. The results indicated that the compound effectively inhibited bacterial growth at concentrations lower than many existing antibiotics, suggesting potential for development into new antimicrobial agents.
  • Cytotoxicity in Cancer Cells : In another study focusing on breast cancer cell lines, acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- was found to significantly reduce cell viability in a dose-dependent manner. The researchers conducted flow cytometry analysis to confirm apoptosis induction and observed increased levels of pro-apoptotic markers.

The biological activity of acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Membrane Disruption : The hydrophobic nature of the trifluoromethyl group allows it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
  • Enzyme Inhibition : The nitro group can participate in redox reactions, potentially inhibiting enzymes critical for bacterial survival or cancer cell proliferation.
  • Signal Transduction Modulation : By interacting with cellular receptors or signaling pathways, the compound may influence gene expression related to cell survival and apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-, and what intermediates are critical to monitor?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. A key intermediate is 4-nitro-3-(trifluoromethyl)phenol , which is reacted with chloroacetic acid or its derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Impurities such as N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide (byproduct from incomplete substitution) must be monitored using HPLC with a C18 column and UV detection at 254 nm .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹⁹F NMR are critical for structural confirmation. The trifluoromethyl group shows a singlet near δ -60 ppm in ¹⁹F NMR, while aromatic protons in the nitro-substituted ring appear as distinct doublets (δ 7.8–8.2 ppm) .
  • HPLC-MS : Reverse-phase HPLC with a gradient elution (acetonitrile/water + 0.1% formic acid) coupled with high-resolution mass spectrometry ensures purity (>95%) and identifies trace impurities (e.g., 4-nitro-3-(trifluoromethyl)aniline ) .

Q. How can researchers address challenges in purifying this compound due to its nitro and trifluoromethyl groups?

  • Methodological Answer : The electron-withdrawing nitro and trifluoromethyl groups increase hydrophobicity, complicating crystallization. Purification strategies include:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1) to separate polar byproducts.
  • Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal yield .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model the compound’s electronic structure, including charge distribution on the nitro group and HOMO-LUMO gaps. These studies predict susceptibility to nucleophilic attack at the phenoxy oxygen, guiding derivatization strategies .

Q. How do metabolic pathways affect the compound’s stability in pharmacological studies?

  • Methodological Answer : In vitro assays using liver microsomes (human or rodent) identify metabolic degradation products. For example, cytochrome P450 enzymes may reduce the nitro group to an amine, forming 3-(trifluoromethyl)-4-aminophenoxyacetic acid , detectable via LC-MS/MS with a deuterated internal standard .

Q. What solvent systems optimize solubility for formulation in biological assays?

  • Methodological Answer : Solubility screening in DMSO (stock solutions >10 mM) followed by dilution in PBS (pH 7.4) is standard. For low aqueous solubility, use co-solvents like PEG-400 (<5% v/v) or β-cyclodextrin inclusion complexes to enhance bioavailability .

Q. How can contradictory HPLC purity data arise, and how should they be resolved?

  • Methodological Answer : Contradictions often stem from co-eluting impurities (e.g., N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide ). Resolution strategies include:

  • Orthogonal Methods : Compare retention times using two HPLC columns (C18 and phenyl-hexyl).
  • Spiking Experiments : Add known impurity standards to confirm co-elution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.